2-スルホ安息香酸水和物

概要

説明

Synthesis Analysis

The synthesis of 2-sulfobenzoic acid derivatives often involves organocatalytic methods. For instance, 2-Hydroxy-5-sulfobenzoic acid (2-HSBA) has been efficiently used as an organocatalyst for the one-pot three-component synthesis of a wide variety of compounds, demonstrating the versatility and efficiency of sulfobenzoic acid derivatives in synthetic chemistry (Kiyani et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-sulfobenzoic acid and its derivatives often facilitates the formation of various coordination polymers and complexes. For example, sulfonate complexes of actinide ions with 2-sulfobenzoic acid show a wide range of structures due to the chelate effects of sulfonate coordination, illustrating the structural diversity and potential for forming complex structures (Thuéry, 2013).

Chemical Reactions and Properties

2-Sulfobenzoic acid and its derivatives participate in various chemical reactions, demonstrating a broad spectrum of chemical properties. For instance, sulfonated polybenzimidazoles synthesized through sulfonation reactions exhibit remarkable properties like solubility in certain solvents and thermal stability, highlighting the chemical versatility of sulfobenzoic acid derivatives (Uno et al., 1977).

Physical Properties Analysis

The physical properties of 2-sulfobenzoic acid derivatives are influenced by their molecular structure. For example, the synthesis and characterization of sulfonated polybenzimidazoles reveal that these materials possess excellent thermal stability and mechanical strength, attributes that are crucial for their potential applications (Qing et al., 2005).

Chemical Properties Analysis

The chemical properties of 2-sulfobenzoic acid hydrate derivatives are diverse, encompassing a wide range of reactivities and functionalities. For instance, camphor sulfonic acid has been utilized as a catalyst for the synthesis of 2-arylbenzothiazoles, demonstrating the catalytic potential of sulfobenzoic acid-related compounds in facilitating various chemical reactions (Kaur et al., 2021).

科学的研究の応用

医薬品

2-スルホ安息香酸水和物: は、医療分野で様々な用途に使用されています。これは、特により複雑な分子の製造における中間体として、医薬品の合成に関与する可能性のある化合物です。 そのスルホン酸基は反応性が高く、多くの薬物に存在するスルホンアミド構造の構築に使用できます .

農業

農業において、2-スルホ安息香酸水和物は、農薬の製造のための構成要素として役立つ可能性があります。その他の有機化合物と結合する能力は、除草剤または殺虫剤の開発に役立ちます。 さらに、そのスルホン酸部分は、土壌処理製品で、栄養分の吸収を改善するために有用です .

材料科学

この化合物の特性は、特に新しいポリマーやコーティングの開発において、材料科学において有益です。 その様々な有機および無機物質との反応性は、特定の所望の特性を持つ新規材料の創出につながる可能性があります .

環境科学

2-スルホ安息香酸水和物: は、環境汚染物質を分解する可能性のある反応の潜在的な触媒として、環境科学において役割を果たします。 その構造により、他の物質と相互作用することができ、有害な化学物質の分解を助ける可能性があります .

食品産業

この化合物は、その誘導体であるサッカリンを通じて、食品産業と間接的に関連しています。 2-スルホ安息香酸水和物自体は食品に直接使用されていませんが、その分解生成物であるサッカリンは、人工甘味料として広く使用されています .

医薬品

製薬業界では、2-スルホ安息香酸水和物は、様々な薬物分子の合成における前駆体として使用されています。 その官能基は、幅広い医薬品化合物を構築するための汎用性の高い出発物質となっています .

化学合成

2-スルホ安息香酸水和物: は、化学合成において貴重な試薬です。 これは、分子にスルホネート基を導入するために使用でき、これはその溶解性、反応性、および全体的な化学的挙動を変えることができ、合成化学者にとって汎用性の高いツールとなっています .

バイオテクノロジー

バイオテクノロジーにおいて、2-スルホ安息香酸水和物は、生物学的に活性な化合物の合成に使用される可能性があります。 その様々な生体分子と反応する能力は、研究および治療用途のための新しい生体コンジュゲートを作成するために利用できます .

Safety and Hazards

作用機序

Target of Action

This compound is a derivative of benzoic acid, which is known to have antimicrobial properties, suggesting potential targets in microbial cells . .

Mode of Action

As a sulfonated derivative of benzoic acid, it may share some of the antimicrobial properties of benzoic acid, which works by disrupting the cell wall and inhibiting bacterial enzymes . .

Biochemical Pathways

The biochemical pathways affected by 2-Sulfobenzoic acid hydrate are currently unknown. Given its structural similarity to benzoic acid, it may interfere with the synthesis of cell wall components or inhibit key enzymes in microbial cells

Result of Action

It’s known that the compound can cause severe skin burns and eye damage , suggesting that it has strong reactivity with biological tissues.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Sulfobenzoic acid hydrate is not well-studied. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity and stability. For instance, the compound is known to be a white to tan powder, crystals, or off-white granular powder with a melting point of 71-74 degrees Celsius , suggesting that it may degrade or lose activity at higher temperatures.

特性

IUPAC Name |

2-sulfobenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJWSZOEEIYKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

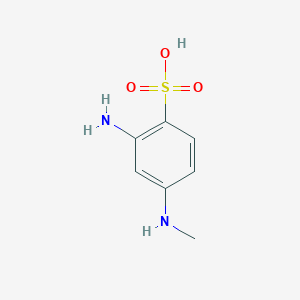

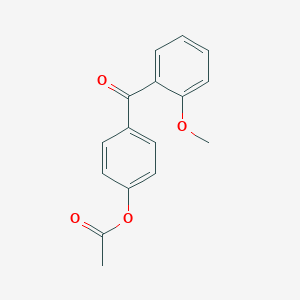

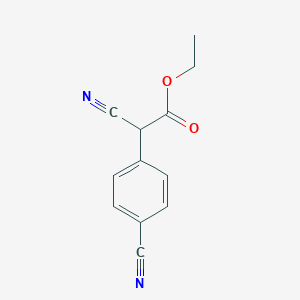

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50924464 | |

| Record name | 2-Sulfobenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123333-68-6 | |

| Record name | 2-Sulfobenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-SULFOBENZOIC ACID HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

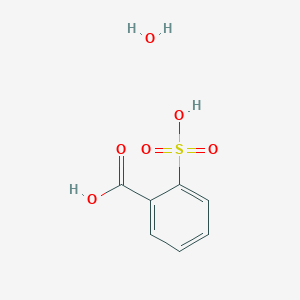

Q1: What is the chemical structure of 2-sulfobenzoic acid hydrate in its solid state?

A1: The research states that 2-sulfobenzoic acid hydrate exists as a salt in its solid form, specifically as oxonium 2-carboxybenzenesulfonate (H3O+.C7H5O5S-). [] This means a proton from the sulfonic acid group (-SO3H) of 2-sulfobenzoic acid has transferred to a water molecule, forming a hydronium ion (H3O+) and leaving behind a negatively charged 2-carboxybenzenesulfonate anion (C7H5O5S-).

Q2: The abstract mentions isomorphism with the ammonium derivative. What does this tell us about the structure?

A2: Isomorphism implies that oxonium 2-carboxybenzenesulfonate and the ammonium derivative of 2-sulfobenzoic acid share the same crystal structure. [] This suggests that the hydronium ion (H3O+) in the crystal lattice occupies a similar position and has comparable interactions with the 2-carboxybenzenesulfonate anion as the ammonium ion (NH4+) does in the ammonium derivative.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。